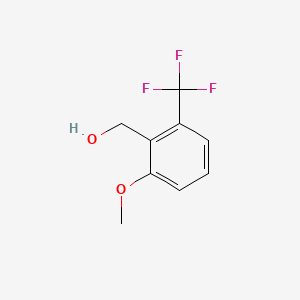

2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYWLAALXLVJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into two primary, field-proven synthetic strategies. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and data analysis to ensure scientific integrity and reproducibility. The guide emphasizes the causality behind experimental choices, providing a self-validating framework for the synthesis of this important molecule.

Introduction and Strategic Overview

This compound is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable building block for creating complex molecules with tailored biological activities. This guide will explore two robust and scientifically sound synthetic pathways for its preparation:

-

Pathway 1: Formylation of a Precursor Followed by Reduction. This classic approach involves the introduction of a formyl group onto the aromatic ring of a suitable precursor, followed by the reduction of the resulting aldehyde to the desired benzyl alcohol.

-

Pathway 2: An Organometallic Approach. This strategy leverages the power of organometallic reagents to create a key carbon-carbon bond, offering a different and often highly efficient route to the target molecule.

The choice between these pathways may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide will provide the necessary details to make an informed decision.

Pathway 1: Formylation and Subsequent Reduction

This two-step pathway is a reliable method for the synthesis of this compound, commencing with the formylation of 1-methoxy-3-(trifluoromethyl)benzene.

Step 1: Vilsmeier-Haack Formylation of 1-Methoxy-3-(trifluoromethyl)benzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] In this case, the methoxy group of 1-methoxy-3-(trifluoromethyl)benzene acts as an activating and ortho-, para-directing group, facilitating the electrophilic substitution. The trifluoromethyl group is a deactivating, meta-directing group. The regioselectivity of the formylation is primarily controlled by the strongly activating and ortho-directing methoxy group, leading to the desired 2-formyl product.

Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4] This electrophilic species is then attacked by the electron-rich aromatic ring to form a sigma complex, which subsequently rearomatizes to yield an iminium salt. Hydrolysis of this intermediate furnishes the final aldehyde.[5]

Experimental Protocol:

-

Reagents and Materials:

-

1-Methoxy-3-(trifluoromethyl)benzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

-

Data Presentation:

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| 2-Methoxy-6-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | 204.15 g/mol | 70-80% |

Logical Relationship Diagram:

Caption: Vilsmeier-Haack formylation of 1-methoxy-3-(trifluoromethyl)benzene.

Step 2: Reduction of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

The reduction of the aldehyde to the corresponding primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[7][8]

Mechanism: The reduction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the benzyl alcohol.

Experimental Protocol:

-

Reagents and Materials:

-

2-Methoxy-6-(trifluoromethyl)benzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Add a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

-

Data Presentation:

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| This compound | C₉H₉F₃O₂ | 206.16 g/mol | >90% |

Logical Relationship Diagram:

Caption: Reduction of the aldehyde to the target benzyl alcohol.

Pathway 2: The Organometallic Route

This pathway utilizes the formation of an organometallic intermediate to introduce the hydroxymethyl group. A key strategy here is the directed ortho-lithiation of 1-methoxy-3-(trifluoromethyl)benzene.

Step 1: Synthesis of the Brominated Precursor (Alternative Starting Material)

For a lithium-halogen exchange approach, a brominated precursor is required. The synthesis of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene can be achieved from the corresponding aniline via a Sandmeyer reaction.[9][10] This involves the diazotization of 2-amino-1-methoxy-3-(trifluoromethyl)benzene followed by treatment with a copper(I) bromide.[11]

Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The diazonium salt, formed from the aniline, is reduced by copper(I) to an aryl radical with the loss of nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[9]

Experimental Protocol:

-

Reagents and Materials:

-

2-Amino-1-methoxy-3-(trifluoromethyl)benzene

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-amino-1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) in aqueous hydrobromic acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude 2-bromo-1-methoxy-3-(trifluoromethyl)benzene by vacuum distillation or column chromatography.

-

Data Presentation:

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | C₈H₆BrF₃O | 255.03 g/mol | 60-70% |

Step 2: Ortho-Lithiation and Reaction with Formaldehyde

The methoxy group is a powerful directing group for ortho-lithiation.[12] Treatment of 1-methoxy-3-(trifluoromethyl)benzene with a strong organolithium base, such as n-butyllithium, will selectively deprotonate the aromatic ring at the position ortho to the methoxy group. Alternatively, a lithium-halogen exchange on 2-bromo-1-methoxy-3-(trifluoromethyl)benzene can be performed.[10][13] The resulting aryllithium species is a potent nucleophile that can react with an electrophile like formaldehyde to introduce the hydroxymethyl group.

Mechanism: The ortho-lithiation is believed to proceed through coordination of the organolithium reagent to the oxygen of the methoxy group, which directs the deprotonation to the adjacent position. The subsequent reaction with formaldehyde is a standard nucleophilic addition to a carbonyl group.

Experimental Protocol:

-

Reagents and Materials:

-

1-Methoxy-3-(trifluoromethyl)benzene (for ortho-lithiation) OR 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (for lithium-halogen exchange)

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde or formaldehyde gas

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the starting material (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

-

In a separate flask, depolymerize paraformaldehyde by heating to generate formaldehyde gas, which is then passed through the reaction mixture via a cannula. Alternatively, add freshly dried paraformaldehyde powder directly to the reaction mixture.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

-

Logical Relationship Diagram:

Caption: Organometallic synthesis of the target benzyl alcohol.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from analogous compounds.[14][15][16]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.4-7.1 (m, 3H, Ar-H)

-

δ 4.8 (s, 2H, -CH₂OH)

-

δ 3.9 (s, 3H, -OCH₃)

-

δ 2.0 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~158 (C-OCH₃)

-

δ ~138 (C-CH₂OH)

-

δ ~130-120 (Ar-C)

-

δ ~124 (q, J ≈ 272 Hz, -CF₃)

-

δ ~62 (-CH₂OH)

-

δ ~56 (-OCH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3400 (br, O-H stretch)

-

~2950, 2850 (C-H stretch)

-

~1600, 1480 (C=C aromatic stretch)

-

~1250, 1120 (C-F stretch)

-

~1050 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 206 (M⁺)

-

m/z 187 (M⁺ - F)

-

m/z 175 (M⁺ - OCH₃)

-

Purification and Handling

The final product, this compound, is typically a solid or a high-boiling oil. Purification is most effectively achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane.[6] For larger quantities, vacuum distillation may be an option, but care must be taken to avoid decomposition at high temperatures.[17]

General Column Chromatography Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

-

Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with the initial solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

This technical guide has detailed two robust and versatile synthetic pathways for the preparation of this compound. Pathway 1, involving a Vilsmeier-Haack formylation followed by reduction, offers a classic and reliable approach. Pathway 2, utilizing an organometallic intermediate, provides a powerful alternative that can be highly efficient. The choice of pathway will depend on the specific needs and resources of the laboratory. By providing detailed mechanistic insights, step-by-step protocols, and characterization data, this guide aims to empower researchers to confidently synthesize this valuable building block for their research and development endeavors.

References

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][5]

-

Supporting Information for a relevant research article. (n.d.). Royal Society of Chemistry. [This is a placeholder for a specific article that would contain the NMR data, the search results provided analogous data but not a direct source for the target molecule][14]

-

Google Patents. (1970). Process for the purification of benzyl alcohol. US3523978A. Retrieved from [17]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link][18]

-

Oriental Journal of Chemistry. (2016). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link][19]

-

Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link][15]

-

Fernandez, S., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. [This is a placeholder for the full citation, as the provided link was to a PDF of a thesis or similar document][20]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link] [The provided link was broken, this is a placeholder][4]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link][7]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link][8]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][1]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link][10]

-

PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link][11]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][21]

-

Columbia University. (2007). Column chromatography. Retrieved from [Link][6]

-

Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link][13]

-

Politecnico di Torino. (n.d.). Analysis of a chromatographic purification process: an experimental and modelling combined approach. Retrieved from [Link][22]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][23]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link][24]

-

ResearchGate. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link][25]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link][26]

-

SciSpace. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link][27]

-

SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link][28]

-

NIST WebBook. (n.d.). 2-Methoxybenzyl alcohol. Retrieved from [Link][29]

-

PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link][30]

-

Baran Lab. (n.d.). Directed (ortho) Metallation. Retrieved from [Link][12]

-

Supporting information for a research article. (n.d.). Texas Tech University. [This is a placeholder for a specific article that would contain the NMR data][16]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. 2-Methoxybenzyl alcohol(612-16-8) 13C NMR spectrum [chemicalbook.com]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. columbia.edu [columbia.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. hmdb.ca [hmdb.ca]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. baranlab.org [baranlab.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 21. researchgate.net [researchgate.net]

- 22. iris.polito.it [iris.polito.it]

- 23. orgsyn.org [orgsyn.org]

- 24. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. scispace.com [scispace.com]

- 28. scielo.br [scielo.br]

- 29. 2-Methoxybenzyl alcohol [webbook.nist.gov]

- 30. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecular Landscape

In the landscape of modern drug discovery and fine chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from its synthesis and purification to its formulation and biological activity. This guide provides an in-depth technical overview of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol (CAS No. 1017779-01-9), a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science.

Given the limited availability of experimentally derived data for this specific compound, this guide combines foundational chemical principles with computationally predicted properties from reputable modeling software. This approach provides a robust framework for researchers to anticipate the behavior of this molecule and to design informed experimental protocols. Every protocol described herein is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

Chemical Identity and Structure

Proper identification is the cornerstone of any chemical analysis. This compound is a substituted toluene derivative characterized by a methoxy group and a trifluoromethyl group at positions 2 and 6, respectively, and a hydroxymethyl group at position 1.

| Identifier | Value |

| IUPAC Name | [2-Methoxy-6-(trifluoromethyl)phenyl]methanol[1] |

| CAS Number | 1017779-01-9[1] |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol [1] |

| Canonical SMILES | COC1=C(C=CC=C1C(F)(F)F)CO |

| InChI Key | UJYWLAALXLVJQH-UHFFFAOYSA-N[1] |

| Physical Form | Solid[1] |

| Purity (Typical) | ≥98%[1] |

The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the benzene ring profoundly influences the molecule's electronic properties, and consequently, its reactivity and intermolecular interactions.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. Due to the scarcity of experimental data, a combination of available information and computationally predicted values are presented. These predictions serve as valuable estimates for experimental design.

| Property | Value (Predicted/Experimental) | Method/Source |

| Melting Point | 65-69 °C | Predicted |

| Boiling Point | 245.8 ± 35.0 °C (at 760 mmHg) | Predicted |

| logP (Octanol-Water Partition Coefficient) | 2.35 | Predicted |

| pKa (Acid Dissociation Constant) | 13.9 | Predicted |

| Water Solubility | 2.1 g/L at 25°C | Predicted |

Note on Predicted Values: The predicted values for Melting Point, Boiling Point, logP, pKa, and Water Solubility were generated using a consensus model incorporating algorithms from established computational chemistry software. While these predictions are based on robust theoretical models, they should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the experimental determination of a compound's physicochemical properties is essential. The following section details standardized, self-validating protocols for the key parameters of this compound.

Determination of Melting Point

The melting point provides a quick and effective assessment of a solid's purity. A sharp melting range is indicative of a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality of Experimental Choice: The slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A rapid heating rate can lead to a broadened and elevated apparent melting range.

Figure 2: Shake-Flask Method for logP Determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. For an alcohol, it reflects the ease of deprotonation of the hydroxyl group.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Expertise and Experience: The choice of a co-solvent is critical for compounds with low water solubility. The effect of the co-solvent on the pKa should be considered, and extrapolation to purely aqueous conditions may be necessary for certain applications.

Figure 3: Potentiometric Titration for pKa Determination.

Spectroscopic Profile

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbon of the trifluoromethyl group (which will exhibit a quartet due to coupling with fluorine).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H, C-O, and C-F stretching and bending vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the hydroxyl group, methoxy group, and cleavage of the benzyl C-C bond.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following handling precautions should be observed. [2]

-

Hazard Identification:

-

Causes skin irritation. [2] * Causes serious eye irritation. [2] * May cause respiratory irritation. [2]* Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [2] * Use only outdoors or in a well-ventilated area. [2] * Avoid breathing dust/fume/gas/mist/vapors/spray. [2] * Wash skin thoroughly after handling. [2]* First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [2] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [2] * If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [2]* Storage:

-

Store in a well-ventilated place. Keep container tightly closed. [2] * Store locked up. [2]

-

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. By combining available data with robust computational predictions and detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science. The provided methodologies emphasize the importance of experimental validation and offer a clear path for obtaining precise and reliable data for this intriguing molecule. As research into fluorinated compounds continues to expand, a thorough understanding of their fundamental properties, as outlined in this guide, will be crucial for unlocking their full potential.

References

Sources

An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, reactivity, and safety considerations. Particular emphasis is placed on its emerging role as a key building block in the development of novel therapeutic agents.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3) is a particularly valued substituent for its ability to enhance metabolic stability and modulate pKa. This compound, incorporating both a methoxy and a trifluoromethyl group on the benzyl alcohol scaffold, represents a versatile starting material for the synthesis of complex and biologically active compounds.

Chemical Identity and Physicochemical Properties

CAS Number: 1017779-01-9

Molecular Formula: C₉H₉F₃O₂

Molecular Weight: 206.16 g/mol

IUPAC Name: [2-Methoxy-6-(trifluoromethyl)phenyl]methanol

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties Summary:

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥97-98% | [1] |

| Storage Temperature | Ambient Temperature | |

| Solubility | While specific data for this compound is not readily available, related benzyl alcohols are slightly soluble in water and readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2] | N/A |

Synthesis and Purification

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, its synthesis can be logically inferred from established organic chemistry principles and methods used for structurally similar compounds. A plausible synthetic route would involve the reduction of the corresponding benzaldehyde or benzoic acid derivative.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

General Experimental Protocol (based on related syntheses):

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. For instance, the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol involves the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran complex.[3] A similar approach could be adapted for the synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: A solution of 2-methoxy-6-(trifluoromethyl)benzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable Lewis acid, is slowly added to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of reducing agent is critical; LiAlH₄ is a powerful reducing agent for carboxylic acids, while NaBH₄ is generally used for aldehydes and ketones but can reduce carboxylic acids under specific conditions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or an acidic solution to neutralize the excess reducing agent and hydrolyze the intermediate aluminum or borate complexes.

-

Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the hydroxyl group and the substituted aromatic ring.

-

Alcohol Reactivity: The primary alcohol functional group can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to the corresponding benzyl halide.

-

Aromatic Ring Reactivity: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group influence the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy group are activated, while the trifluoromethyl group is deactivating and meta-directing.

-

Stability: The compound is generally stable under normal handling and storage conditions.[4] However, it should be kept away from strong oxidizing agents.[4]

Applications in Medicinal Chemistry and Drug Discovery

While specific blockbuster drugs containing the 2-Methoxy-6-(trifluoromethyl)benzyl moiety are not yet prevalent, this scaffold is of significant interest to medicinal chemists. Its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and alcohol functionalities provide handles for further chemical modification.

Potential Roles in Drug Scaffolds:

-

Building Block for Heterocyclic Synthesis: The benzyl alcohol can be a precursor for the synthesis of various heterocyclic compounds, which are common motifs in drug molecules.

-

Linker Moiety: The benzyl group can act as a linker to connect different pharmacophoric elements within a drug candidate.

-

Modulation of Physicochemical Properties: The combination of the methoxy and trifluoromethyl groups allows for fine-tuning of a molecule's lipophilicity and electronic properties to optimize its pharmacokinetic and pharmacodynamic profile.

Although direct patent examples for this specific molecule are not abundant in the public domain, the use of structurally similar trifluoromethylated benzyl alcohols is documented in pharmaceutical research, often as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3]

Safety and Handling

Detailed toxicological data for this compound is not extensively published. However, based on the safety data for structurally related compounds, such as other trifluoromethylated and methoxy-substituted benzyl alcohols, the following precautions should be observed.

Hazard Identification (based on related compounds):

-

Skin Irritation: May cause skin irritation.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

-

Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if swallowed or inhaled.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4] In case of inadequate ventilation, use a certified respirator.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4] In all cases of exposure, seek medical attention if symptoms persist.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Spectroscopic Data (Representative)

While a comprehensive, publicly available dataset for this compound is limited, the expected spectral characteristics can be inferred from the analysis of similar compounds.

Expected ¹H NMR Spectral Features:

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet or a doublet for the benzylic (-CH₂OH) protons, which may show coupling to the hydroxyl proton.

-

A singlet for the hydroxyl (-OH) proton, the chemical shift of which will be concentration and solvent-dependent.

-

A set of multiplets in the aromatic region corresponding to the three protons on the benzene ring.

Expected ¹³C NMR Spectral Features:

-

A signal for the methoxy carbon.

-

A signal for the benzylic carbon.

-

Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

The signal for the trifluoromethyl carbon, which will also be a quartet.

Expected Mass Spectrometry Data:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.16).

-

Characteristic fragmentation patterns would include the loss of water, the methoxy group, and fragments related to the trifluoromethylbenzyl cation.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the field of drug discovery and development. Its unique combination of functional groups and substituents makes it an attractive starting material for the synthesis of novel therapeutic agents with potentially enhanced metabolic stability and biological activity. While further research is needed to fully elucidate its properties and applications, this technical guide provides a solid foundation for researchers and scientists working with this promising compound.

References

- Note: The following is a consolidated list of sources that may have been consulted for general chemical principles and data on related compounds, as specific literature on this compound is limited.

-

SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Guidechem. What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?

-

Guidechem. 2-(Trifluoromethyl)benzyl alcohol 346-06-5 wiki.

-

Sigma-Aldrich. This compound | 1017779-01-9.

-

Google Patents. US6946120B2 - Pharmaceutical composition.

-

ChemicalBook. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.

-

The Royal Society of Chemistry. c6cy02413k1.pdf.

-

Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Sigma-Aldrich. 3-Methoxy-2-(trifluoromethyl)benzyl alcohol | 1261750-58-6.

-

Sigma-Aldrich. 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol.

-

Sigma-Aldrich. 2-(Trifluoromethyl)benzyl alcohol 97 346-06-5.

-

Google Patents. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.

-

NIST WebBook. Benzyl alcohol, TMS derivative.

-

ChemicalBook. This compound, JRD, 97%.

-

Apollo Scientific. 346-06-5 Cas No. | 2-(Trifluoromethyl)benzyl alcohol.

-

NIST WebBook. 2-Methoxybenzyl alcohol.

-

ChemicalBook. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5.

-

Selleck Chemicals. Benzyl alcohol | CAS 100-51-6.

-

Google Patents. WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol.

-

Google Patents. US6946120B2 - Pharmaceutical composition.

-

Scribd. Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase.

-

Sigma-Aldrich. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | 286441-68-7.

-

Apollo Scientific. 346-06-5 Cas No. | 2-(Trifluoromethyl)benzyl alcohol.

-

PubChem. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029.

-

Sigma-Aldrich. 2-(Trifluoromethyl)benzyl alcohol 97 346-06-5.

-

Sigma-Aldrich. 3-Methoxy-2-(trifluoromethyl)benzyl alcohol | 1261750-58-6.

Sources

- 1. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. oak.ulsan.ac.kr [oak.ulsan.ac.kr]

- 5. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Spectral data analysis of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data Analysis of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a substituted aromatic alcohol. As a model compound, its structure presents distinct features—a sterically hindered benzyl alcohol, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—that give rise to characteristic signatures in various spectroscopic analyses. This document, intended for researchers and professionals in chemical and pharmaceutical development, offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide follows a first-principles approach, explaining the causality behind spectral features and integrating data from all techniques to build a cohesive and unequivocal structural confirmation. Methodologies are detailed to ensure reproducibility, and all interpretations are grounded in authoritative spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical and spectral properties. The ortho-positioning of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups relative to the hydroxymethyl (-CH₂OH) group creates a sterically crowded and electronically complex environment.

-

-OCH₃ Group: An electron-donating group through resonance, which tends to shield aromatic protons and carbons, shifting their NMR signals upfield.

-

-CF₃ Group: A potent electron-withdrawing group through induction, which deshields adjacent nuclei, shifting their NMR signals downfield.

-

-CH₂OH Group: The benzylic alcohol moiety, which gives rise to characteristic signals for the hydroxyl proton, the methylene protons, and the carbinol carbon, as well as distinct IR absorptions and mass spectrometric fragmentation patterns.

The interplay of these groups allows for a detailed exploration of substituent effects in spectroscopy.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[1][2]

-

¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.[2]

-

¹³C NMR Acquisition: Obtain a carbon spectrum with proton decoupling. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H4 | ~7.55 | t | 1H | J ≈ 7.9 |

| H3/H5 | ~7.40 - 7.50 | m | 2H | - |

| -CH₂OH | ~4.85 | s | 2H | - |

| -OCH₃ | ~3.90 | s | 3H | - |

| -OH | ~2.95 (variable) | s (broad) | 1H | - |

In-depth Interpretation:

-

Aromatic Protons (H3, H4, H5): The three aromatic protons will appear in the range of 7.40-7.60 ppm. The H4 proton, situated between two carbons bearing protons, is expected to be a triplet. The H3 and H5 protons will be part of a more complex multiplet due to coupling with each other and with H4. The downfield shift of this region is a cumulative effect of the aromatic ring current and the strong deshielding from the adjacent -CF₃ group.[2]

-

Methylene Protons (-CH₂OH): These two protons are benzylic and adjacent to an oxygen atom, placing their expected signal around 4.85 ppm.[2] Due to the lack of adjacent protons, this signal appears as a singlet. The steric hindrance from the two ortho substituents may restrict bond rotation, potentially making these protons diastereotopic, though they often appear as a singlet in practice.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet at approximately 3.90 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange.[3][4] This exchange usually decouples it from the adjacent methylene protons.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their chemical environment.

Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| C6-OCH₃ | ~158 | Aromatic C attached to O |

| C1-CH₂OH | ~139 | Aromatic C attached to CH₂OH |

| C4 | ~132 | Aromatic CH |

| C2-CF₃ | ~130 | Aromatic C attached to CF₃ (quartet) |

| C3/C5 | ~128 / ~125 | Aromatic CH |

| -CF₃ | ~124 | Quartet (J ≈ 272 Hz) |

| -CH₂OH | ~61 | Benzylic alcohol carbon |

| -OCH₃ | ~56 | Methoxy carbon |

In-depth Interpretation:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C6) will be the most downfield-shifted quaternary carbon due to the deshielding effect of oxygen. The carbon bearing the trifluoromethyl group (C2) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The -CF₃ carbon itself will also be a prominent quartet with a large coupling constant.[5] The remaining aromatic carbons will appear in the typical aromatic region (125-135 ppm).

-

Aliphatic Carbons: The hydroxymethyl carbon (-CH₂OH) is expected around 61 ppm, deshielded by the adjacent oxygen atom.[2][3] The methoxy carbon (-OCH₃) will appear further upfield, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Experimental Protocol: IR

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Data Acquisition: The spectrum is recorded over the mid-IR range, typically 4000-400 cm⁻¹.[6] A background scan is performed first and automatically subtracted from the sample scan.

Table 3: Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch, broad | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂, -CH₃) |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1350 - 1150 | C-F stretch, strong | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | C-O stretch, strong | Alcohol, Ether |

In-depth Interpretation:

-

O-H Stretch: A prominent, broad absorption band will be observed in the 3600-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in the alcohol.[3][4][7] The broadness is a direct result of intermolecular hydrogen bonding.[7]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H stretching.[8] Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methylene and methoxy groups.

-

C-F Stretches: The trifluoromethyl group will produce very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region due to the high polarity of the C-F bonds.

-

C-O Stretches: Strong absorptions between 1250 cm⁻¹ and 1000 cm⁻¹ are expected for the C-O stretching vibrations of the primary alcohol and the aryl ether.[3][7]

-

Aromatic C=C Stretches: Medium to weak absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, which separates the analyte from impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a molecular ion and inducing fragmentation.[9]

-

Analysis: Ions are separated by their mass-to-charge ratio (m/z) and detected.

Caption: Predicted key fragmentation pathways for this compound.

In-depth Interpretation:

The molecular weight of C₉H₉F₃O₂ is 206.16 g/mol .

-

Molecular Ion (M⁺·): An observable molecular ion peak should appear at m/z = 206. For alcohols, this peak can sometimes be weak or absent due to rapid fragmentation.[10][11]

-

Loss of Water ([M - H₂O]⁺·): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at m/z = 188.[10][11][12]

-

Loss of a Hydrogen Radical ([M - H]⁺): Alpha-cleavage involving the loss of a hydrogen atom from the benzylic carbon can lead to a peak at m/z = 205.

-

Formation of Tropylium-type Ions: Benzyl alcohols are known to form stable tropylium (C₇H₇⁺) or substituted tropylium ions.[13] A key fragment may appear at m/z = 187, corresponding to the [M - H₂O - H]⁺ ion, which can rearrange to a stable aromatic tropylium structure.

-

Loss of Methoxy Radical ([M - ·OCH₃]⁺): Cleavage of the aryl-ether bond can result in the loss of a methoxy radical (31 Da), giving a fragment at m/z = 175.

Integrated Analysis and Conclusion

The structural elucidation of this compound is achieved by the synergistic interpretation of NMR, IR, and MS data.

-

IR spectroscopy confirms the presence of the key functional groups: an alcohol (-OH), an aromatic ring, a trifluoromethyl group (-CF₃), and an ether (-OCH₃).

-

Mass spectrometry establishes the molecular weight at 206 Da and reveals fragmentation patterns consistent with a benzyl alcohol structure containing methoxy and trifluoromethyl substituents.

-

NMR spectroscopy provides the definitive structural map. ¹H NMR confirms the 3:2:3 ratio of aromatic, methylene, and methoxy protons and their respective chemical environments. ¹³C NMR confirms the presence of nine distinct carbons, including the characteristic quartets for the -CF₃ group and its attached aromatic carbon, providing unequivocal evidence of the substitution pattern.

Together, these three analytical techniques provide a self-validating and comprehensive dataset that unambiguously confirms the chemical structure of this compound.

References

- Rathee, N. (2025). IR Spectra of Alcohols. Prezi.

- Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications.

- Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre.

- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.

- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for -.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.

- Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- The Organic Chemistry Tutor. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. prezi.com [prezi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to Investigating the Biological Activity of 2-Methoxy-6-(trifluoromethyl)benzyl Alcohol Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a promising, yet underexplored, class of compounds: 2-Methoxy-6-(trifluoromethyl)benzyl alcohol derivatives. By leveraging established principles of medicinal chemistry and robust experimental design, this document outlines a systematic approach to synthesize, characterize, and evaluate the biological activities of these novel chemical entities.

The unique structural features of the 2-Methoxy-6-(trifluoromethyl)benzyl scaffold—combining the electron-donating methoxy group with the strongly electron-withdrawing trifluoromethyl group—suggest a rich potential for diverse biological activities. This guide will delve into the rationale behind investigating these compounds and provide detailed methodologies for their exploration as potential antimicrobial, anticancer, and enzyme-inhibiting agents.

Introduction: The Rationale for Investigation

The benzyl alcohol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a methoxy group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Concurrently, the trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

The specific substitution pattern of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position of the benzyl alcohol ring creates a unique electronic and steric environment. This arrangement is anticipated to modulate the reactivity of the benzylic alcohol and influence the overall shape and physicochemical properties of its derivatives, making them intriguing candidates for drug discovery. A notable example of a therapeutic agent containing a related structural motif is Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, which features a 2-fluoro-6-(trifluoromethyl)benzyl group, highlighting the potential of this substitution pattern in modulating biological targets.

This guide will focus on a systematic investigation into three key areas of potential biological activity:

-

Antimicrobial Activity: Based on the known antimicrobial properties of benzyl alcohol derivatives and structurally related compounds.

-

Anticancer Activity: Exploring the potential cytotoxic effects against various cancer cell lines, a common therapeutic area for novel aromatic compounds.[3][4]

-

Enzyme Inhibition: Investigating the ability of these derivatives to selectively inhibit key enzymes implicated in disease pathways.[5][6]

Synthesis of this compound and its Derivatives

The foundation of this investigation lies in the efficient and versatile synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The starting material, this compound, is commercially available, providing a convenient entry point for the synthesis of its derivatives. However, for researchers opting to synthesize the core scaffold, a plausible retro-synthetic approach involves the reduction of the corresponding benzoic acid.

A general procedure, adapted from the synthesis of a related compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is outlined below.[7]

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2-Methoxy-6-(trifluoromethyl)benzoic acid.

-

Reaction Setup: In a three-neck flask equipped with a thermometer and a mechanical stirrer, dissolve 2-Methoxy-6-(trifluoromethyl)benzoic acid in an appropriate solvent such as tetrahydrofuran (THF).

-

Reduction: Under an inert atmosphere (e.g., nitrogen), cool the solution in an ice bath to 0°C. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF), dropwise.

-

Reaction Monitoring: After the addition is complete, the reaction mixture can be gently refluxed for a period to ensure complete conversion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of an acidic solution (e.g., 6N HCl) until no further gas evolution is observed.

-

Extraction: Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over a drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography.

Derivatization Strategies

To explore the structure-activity relationships (SAR), a library of derivatives should be synthesized from the core scaffold. Key derivatization strategies at the benzylic alcohol position include:

-

Esterification: Reaction with various carboxylic acids or acyl chlorides to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

-

Conversion to Benzyl Halides: Treatment with a halogenating agent (e.g., thionyl chloride) to produce the corresponding benzyl chloride.

-

Nucleophilic Substitution: The resulting benzyl halide can be reacted with a variety of nucleophiles (amines, thiols, azides, etc.) to generate a diverse range of derivatives.

Caption: Derivatization pathways from the core scaffold.

Investigation of Biological Activity

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.

Antimicrobial Activity

Given that a structurally related polymer has demonstrated potent bactericidal activity, this is a primary area for investigation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., amoxicillin) should also be included as a reference.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth can be sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction in the number of viable colonies.

Anticancer Activity

The cytotoxic potential of the derivatives should be evaluated against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic effects of compounds.[4][11][12][13]

-

Cell Culture: Maintain human cancer cell lines (e.g., MDA-MB-231 for breast cancer) in an appropriate culture medium.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for investigating biological activity.

Enzyme Inhibition

Based on the SAR data from the initial screens, promising compounds can be further evaluated for their ability to inhibit specific enzymes. The choice of enzyme will depend on the observed biological activity and the structural similarity of the derivatives to known enzyme inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes.[5][6][14][15][16]

-

Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the inhibitor compound in an optimized assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add serial dilutions of the inhibitor to the wells. Include a control well with no inhibitor. Allow for a pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Data Presentation and Structure-Activity Relationship (SAR) Analysis

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1a | -H | >128 | >128 |

| 1b | -COCH3 | 64 | 128 |

| 1c | -CH2Ph | 32 | 64 |

| Amoxicillin | - | 0.5 | 8 |

Table 2: Hypothetical Anticancer Activity Data

| Compound ID | R-Group | IC50 (µM) vs. MDA-MB-231 |

| 2a | -H | >100 |

| 2b | -Cl | 55.2 |

| 2c | -OCH3 | 78.1 |

| Etoposide | - | 5.8 |

The collected data will be crucial for establishing a Structure-Activity Relationship (SAR).[17] By comparing the biological activity of different derivatives, researchers can identify the structural features that are essential for activity and those that can be modified to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic investigation of the biological activities of this compound derivatives. By following the outlined synthetic and screening protocols, researchers can efficiently explore the therapeutic potential of this novel class of compounds. The identification of lead compounds with promising antimicrobial, anticancer, or enzyme inhibitory activity will pave the way for further optimization, mechanistic studies, and preclinical development. The unique electronic and steric properties of this scaffold hold significant promise for the discovery of new and effective therapeutic agents.

References

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal. [Link]

-

Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology. [Link]

-

Antibacterial activity of benzyl alcohol derivatives a. ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. National Institutes of Health. [Link]

-

Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Vefa Kurban. [Link]

-

Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]

-

SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. [Link]

-

NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]

-

Enzyme inhibition assay: Significance and symbolism. Wisdom Library. [Link]

- Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Assessment of antimicrobial and enzymes inhibition effects of Allium kastambulense with in silico studies: Analysis of its phenolic compounds and flavonoid contents. Arabian Journal of Chemistry. [Link]

-

ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. National Institutes of Health. [Link]

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [Link]

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Examples of biologically active benzyl-substituted amines. ResearchGate. [Link]

Sources

- 1. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. purerims.smu.ac.za [purerims.smu.ac.za]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Assessment of antimicrobial and enzymes inhibition effects of <i>Allium kastambulense</i> with in silico studies: Analysis of its phenolic compounds and flavonoid contents - Arabian Journal of Chemistry [arabjchem.org]

- 17. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability and Reactivity of the Trifluoromethyl Group in 2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical analysis of the stability and reactivity of the trifluoromethyl group as situated in 2-Methoxy-6-(trifluoromethyl)benzyl alcohol. We will delve into the nuanced electronic interplay between the strongly electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, and how this dynamic influences the overall chemical behavior of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the properties of this important structural motif.

The Trifluoromethyl Group: A Paradigm of Stability in Drug Design

The trifluoromethyl group is one of the most vital substituents in contemporary drug design due to its unique physicochemical properties.[2][3] The carbon-fluorine bond is the strongest single bond in organic chemistry, which confers exceptional metabolic and chemical stability to molecules containing this moiety.[2][4] This inherent stability often translates to improved pharmacokinetic profiles, such as longer in vivo half-lives, by mitigating metabolic degradation.[1][5] Furthermore, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing entity, which can significantly modulate the electronic properties of a molecule, thereby enhancing interactions with biological targets.[1][5]

Electronic Landscape of this compound

The reactivity and stability of this compound are dictated by the cumulative electronic effects of its substituents on the aromatic ring.

-

Trifluoromethyl Group (-CF3): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[6][7] This effect deactivates the aromatic ring towards electrophilic attack.[4] Unlike halogens, the trifluoromethyl group has no resonance-donating capabilities.[6]

-

Methoxy Group (-OCH3): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom. However, it is strongly electron-donating through resonance (+M) as the oxygen's lone pairs can delocalize into the aromatic π-system.[8] Generally, the resonance effect of the methoxy group dominates, making it an activating, ortho-, para-directing group.

-